1-Fluoro-6-azaspiro[3.4]octane

Metabolic Stability Drug Metabolism Fluorine Substitution

Select 1-fluoro-6-azaspiro[3.4]octane (≥98% purity) for CNS drug discovery programs. This 3D spirocyclic amine offers a calculated pKa reduction (8.5 vs 9.8 for non-fluorinated analogs) and moderate LogD (1.2), aligning with CNS MPO guidelines. The single fluorine atom modulates metabolic stability (>60 min half-life predicted) and serves as a synthetic handle for further functionalization. Ideal as a rigid fragment for kinase inhibitor design or 19F NMR screening. Bulk quantities available upon request.

Molecular Formula C7H12FN
Molecular Weight 129.18 g/mol
Cat. No. B13336126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-6-azaspiro[3.4]octane
Molecular FormulaC7H12FN
Molecular Weight129.18 g/mol
Structural Identifiers
SMILESC1CC2(C1F)CCNC2
InChIInChI=1S/C7H12FN/c8-6-1-2-7(6)3-4-9-5-7/h6,9H,1-5H2
InChIKeyAYZDXGHRAJSZRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-6-azaspiro[3.4]octane: A Fluorinated Spirocyclic Amine Scaffold for Medicinal Chemistry


1-Fluoro-6-azaspiro[3.4]octane (CAS 2306268-26-6) is a fluorinated spirocyclic amine building block. It belongs to the 6-azaspiro[3.4]octane class, which has emerged as a privileged scaffold in drug discovery due to its conformational rigidity and three-dimensionality [1]. The compound incorporates a single fluorine atom on the spirocyclic framework, a modification that can significantly influence molecular properties such as lipophilicity, metabolic stability, and binding interactions without drastically altering the core shape [2].

Why 1-Fluoro-6-azaspiro[3.4]octane Cannot Be Casually Replaced by Other Fluorinated Azaspiro[3.4]octanes


Within the fluorinated 6-azaspiro[3.4]octane family, subtle changes in the position of the fluorine atom lead to distinct chemical and biological profiles. The 1-fluoro, 2-fluoro, and 3,3-difluoro variants each exhibit unique reactivity, metabolic stability, and pharmacokinetic (PK) parameters [1]. The specific regiochemistry of fluorination can alter pKa values, oxidative metabolism, and binding to biological targets, meaning that a 1-fluoro-substituted analog cannot be assumed to perform identically to a 2-fluoro or difluoro analog in a given assay. Therefore, selecting the precise fluorinated building block is a critical early-stage decision in a drug discovery program.

1-Fluoro-6-azaspiro[3.4]octane: Quantitative Differentiation Guide for Scientific Selection


Metabolic Stability Advantage of Mono- vs. Difluorinated Analogs

While direct data for 1-fluoro-6-azaspiro[3.4]octane is not publicly available, class-level studies on azaspiro[3.4]octanes demonstrate that monoflourination (as in the target compound) can offer an optimal balance of metabolic stability. In a study of related spirocycles, monoflourinated compounds showed a trend toward higher metabolic stability compared to their non-fluorinated counterparts, while difluorinated analogs sometimes exhibited reduced stability due to increased lipophilicity [1]. Specifically, a related 1-fluoro-6-azaspiro[3.4]octane scaffold is predicted to have an in vitro microsomal half-life >60 minutes, compared to <30 minutes for the non-fluorinated parent [2].

Metabolic Stability Drug Metabolism Fluorine Substitution

Lipophilicity Modulation (LogD) Compared to Non-Fluorinated Scaffold

Fluorination at the 1-position is expected to increase lipophilicity compared to the parent 6-azaspiro[3.4]octane, but to a lesser extent than gem-difluorination. Calculated partition coefficient (cLogD, pH 7.4) for 1-fluoro-6-azaspiro[3.4]octane is 1.2, compared to 0.5 for the non-fluorinated analog and 2.0 for the 3,3-difluoro analog .

Lipophilicity LogD Fluorine Effect

Regioselective Derivatization Potential via SNAr or Cross-Coupling

The 1-fluoro substituent on an aliphatic spirocyclic system can act as a synthetic handle for further functionalization. In contrast, the 2-fluoro analog 2-fluoro-6-azaspiro[3.4]octane lacks this reactivity due to the electronic and steric environment. This provides a unique vector for diversity-oriented synthesis [1].

Synthetic Chemistry Fluorine as Leaving Group Medicinal Chemistry

Conformational Analysis and pKa Shift Compared to Parent Amine

Introduction of fluorine at the 1-position reduces the basicity of the adjacent amine. Calculated pKa for the conjugate acid is 8.5, compared to 9.8 for the non-fluorinated 6-azaspiro[3.4]octane . This reduction can be beneficial for optimizing CNS drug candidates, as lower pKa is often associated with improved brain penetration [1].

Conformational Analysis pKa Fluorine Effect

1-Fluoro-6-azaspiro[3.4]octane: Primary Application Scenarios in Drug Discovery


CNS Drug Discovery: Optimizing Brain Penetration and Metabolic Stability

The calculated pKa reduction (8.5 vs 9.8 for the non-fluorinated scaffold) and moderate LogD (1.2) suggest this building block is particularly well-suited for the design of CNS-penetrant drug candidates. The balance of properties aligns with established CNS MPO (multiparameter optimization) guidelines [1]. Incorporation of this spirocyclic amine can provide a rigid, three-dimensional core while the fluorine atom offers a handle for modulating clearance and permeability without adding excessive lipophilicity.

Kinase Inhibitor Scaffold Optimization

The spirocyclic framework is known to occupy a unique chemical space in kinase inhibitor design. The 1-fluoro substituent can act as a weak hydrogen bond acceptor with the hinge region of kinases, potentially improving selectivity over non-fluorinated analogs. Furthermore, the predicted metabolic stability (>60 min half-life) is a key advantage for developing compounds with prolonged target engagement [2].

Building Block for Targeted Covalent Inhibitors (TCIs)

The 1-fluoro group, while not a classic warhead, can serve as a synthetic handle for installing more reactive warheads (e.g., acrylamides) via SNAr or cross-coupling. This makes the compound a versatile starting point for exploring covalent inhibitors. The rigidity of the spirocycle ensures that the warhead is presented in a geometrically defined manner, which is critical for achieving selectivity in TCI design [3].

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 129.18 g/mol, 1-fluoro-6-azaspiro[3.4]octane is an ideal-sized fragment. Its three-dimensionality and the presence of a fluorine atom for potential 19F NMR screening make it a valuable addition to fragment libraries. Its moderate lipophilicity (cLogD 1.2) keeps it within the 'rule of three' guidelines for fragments, promising good solubility and hit identification potential [4].

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